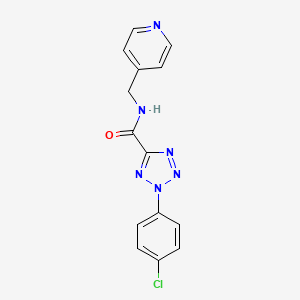
2-(4-chlorophenyl)-N-(pyridin-4-ylmethyl)-2H-tetrazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(4-chlorophenyl)-N-(pyridin-4-ylmethyl)-2H-tetrazole-5-carboxamide is a useful research compound. Its molecular formula is C14H11ClN6O and its molecular weight is 314.73. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
2-(4-chlorophenyl)-N-(pyridin-4-ylmethyl)-2H-tetrazole-5-carboxamide is a synthetic compound belonging to the tetrazole family, which is known for its diverse biological activities. Tetrazoles and their derivatives have garnered significant attention in medicinal chemistry due to their broad spectrum of pharmacological properties, including antibacterial, antifungal, anticancer, anti-inflammatory, and analgesic effects. This article reviews the biological activity of this specific compound, supported by various studies and data.
Biological Activity Overview
The biological activities of tetrazole derivatives are influenced by their structural components. The presence of the chlorophenyl and pyridine moieties in this compound contributes to its potential therapeutic effects. Below are summarized findings regarding its biological activities.
Antibacterial Activity
Tetrazoles have been shown to exhibit antibacterial properties. A study evaluating various tetrazole derivatives indicated that compounds with electron-withdrawing groups, such as chlorines, displayed enhanced antibacterial activity against Gram-positive and Gram-negative bacteria. The synthesis of related tetrazoles demonstrated effective inhibition against strains like Escherichia coli and Staphylococcus aureus .
Antifungal Activity
Research has also highlighted antifungal properties in certain tetrazoles. For instance, 5-substituted tetrazoles have shown activity against fungal species such as Candida albicans and Aspergillus niger. The specific interactions between the tetrazole ring and fungal enzymes are believed to mediate this activity .
Anticancer Activity
The anticancer potential of tetrazoles is notable. Compounds similar to this compound have been tested for their cytotoxic effects on various cancer cell lines. In vitro studies revealed that these compounds can induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptosis-related proteins .
Structure-Activity Relationship (SAR)
The biological activity of tetrazoles is often linked to their structural features. The following table summarizes key structural components and their associated activities:
| Structural Feature | Biological Activity | Reference |
|---|---|---|
| Chlorine Substitution | Enhanced antibacterial properties | |
| Pyridine Ring | Increased anticancer activity | |
| Carboxamide Group | Potential anti-inflammatory effects |
Case Studies
- Antibacterial Study : A series of 5-substituted tetrazoles were synthesized and evaluated for antibacterial efficacy against Bacillus subtilis and Pseudomonas aeruginosa. The findings indicated that the chlorinated derivatives exhibited significant inhibitory effects .
- Anticancer Evaluation : In a study assessing the cytotoxic effects on human cancer cell lines, compounds structurally similar to this compound demonstrated IC50 values in the low micromolar range, indicating potent anticancer activity .
- Anti-inflammatory Activity : Another investigation focused on the anti-inflammatory potential of tetrazole derivatives, revealing that certain compounds could significantly reduce inflammatory markers in vitro, suggesting a pathway for therapeutic development in inflammatory diseases .
Properties
IUPAC Name |
2-(4-chlorophenyl)-N-(pyridin-4-ylmethyl)tetrazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN6O/c15-11-1-3-12(4-2-11)21-19-13(18-20-21)14(22)17-9-10-5-7-16-8-6-10/h1-8H,9H2,(H,17,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUMXBBQLXXXRKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2N=C(N=N2)C(=O)NCC3=CC=NC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














